![molecular formula C8H6BrF3N2O2 B1439128 2,2,2-trifluoroethyl N-(5-bromopyridin-2-yl)carbamate CAS No. 1087788-73-5](/img/structure/B1439128.png)
2,2,2-trifluoroethyl N-(5-bromopyridin-2-yl)carbamate
Overview
Description
2,2,2-trifluoroethyl N-(5-bromopyridin-2-yl)carbamate is a chemical compound with the molecular formula C8H6BrF3N2O2 and a molecular weight of 299.05 g/mol . This compound is characterized by the presence of a trifluoroethyl group, a bromopyridinyl moiety, and a carbamate linkage. It is commonly used in various research applications due to its unique chemical properties.
Mechanism of Action
Mode of Action
- Trifluoroethyl N-(5-bromopyridin-2-yl)carbamate has been involved in cycloaddition reactions. For example, it can undergo a [3 + 2] cycloaddition with nitroalkenes, yielding stereochemically interesting products . Another notable mode of action is its participation in asymmetric [3 + 2] annulation reactions with 2-nitroindoles or 2-nitrobenzofurans. These reactions are catalyzed by N-heterocyclic carbenes, resulting in the formation of complex structures .
Biochemical Analysis
Biochemical Properties
2,2,2-Trifluoroethyl N-(5-bromopyridin-2-yl)carbamate plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to interact with enzymes involved in metabolic pathways, such as cytochrome P450 enzymes, which are responsible for the oxidation of organic substances. The trifluoroethyl group in the compound can enhance its binding affinity to these enzymes, leading to potential inhibition or activation of enzymatic activity. Additionally, the bromopyridinyl moiety can form hydrogen bonds and hydrophobic interactions with proteins, further influencing the compound’s biochemical properties .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the MAPK/ERK signaling pathway, which is crucial for cell proliferation and differentiation. By altering the phosphorylation status of key proteins in this pathway, this compound can impact cell growth and survival. Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression levels of specific genes involved in cellular metabolism and stress responses .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. The trifluoroethyl group can form strong hydrogen bonds with amino acid residues in enzyme active sites, leading to enzyme inhibition or activation. Additionally, the bromopyridinyl moiety can interact with nucleophilic sites on proteins, further modulating their activity. This compound has been shown to inhibit the activity of certain proteases by binding to their active sites and preventing substrate access . Moreover, this compound can influence gene expression by binding to DNA or RNA, thereby affecting the transcription and translation processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as high temperature or exposure to light. Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression . The degradation products of this compound may also exhibit biological activity, which can complicate the interpretation of long-term effects .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, the compound can exhibit beneficial effects such as enzyme inhibition and modulation of cell signaling pathways without causing significant toxicity. At higher doses, toxic or adverse effects may be observed, including liver and kidney damage, due to the accumulation of the compound and its metabolites . Threshold effects have been identified, where a specific dosage range results in maximal therapeutic effects without causing toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interactions with cytochrome P450 enzymes. These enzymes catalyze the oxidation of the compound, leading to the formation of metabolites that can be further processed by other enzymes such as glucuronosyltransferases and sulfotransferases . The metabolic flux of this compound can influence the levels of metabolites in the body, potentially affecting overall metabolic homeostasis .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can interact with transporters and binding proteins that facilitate its movement across cell membranes and within cellular compartments . Additionally, the compound’s lipophilic nature allows it to accumulate in lipid-rich tissues, potentially leading to localized effects .
Subcellular Localization
The subcellular localization of this compound can influence its activity and function. This compound has been observed to localize in specific cellular compartments such as the nucleus, mitochondria, and endoplasmic reticulum . Targeting signals and post-translational modifications may direct the compound to these compartments, where it can exert its effects on cellular processes such as gene expression, energy production, and protein folding .
Preparation Methods
The synthesis of 2,2,2-trifluoroethyl N-(5-bromopyridin-2-yl)carbamate typically involves the reaction of 5-bromopyridin-2-amine with 2,2,2-trifluoroethyl chloroformate under basic conditions . The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction. The product is then purified by recrystallization or column chromatography.
Chemical Reactions Analysis
2,2,2-trifluoroethyl N-(5-bromopyridin-2-yl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the pyridine ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to remove the bromine atom.
Common reagents used in these reactions include sodium hydride, lithium aluminum hydride, and various acids and bases. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemical Properties and Mechanism of Action
The molecular formula of 2,2,2-trifluoroethyl N-(5-bromopyridin-2-yl)carbamate is C8H6BrF3N2O2, with a molecular weight of 299.05 g/mol. The trifluoroethyl group contributes to its lipophilicity and enhances interactions with biological targets. The compound has shown involvement in various chemical reactions:
- Cycloaddition Reactions : It can undergo [3 + 2] cycloaddition with nitroalkenes.
- Asymmetric Annulation Reactions : Participates in asymmetric [3 + 2] annulation reactions with 2-nitroindoles or 2-nitrobenzofurans.
- Substitution Reactions : The bromine atom can be substituted with nucleophiles under appropriate conditions.
- Hydrolysis : The carbamate linkage can be hydrolyzed to yield 5-bromopyridin-2-amine and trifluoroethanol.
These reactions are crucial for synthesizing derivatives that may exhibit enhanced biological properties or different pharmacological profiles.
Chemistry
In organic chemistry, this compound serves as a versatile building block for synthesizing more complex molecules. Its ability to participate in various transformations makes it valuable for developing new chemical entities.
Biology
The compound is utilized in studying enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological macromolecules. It has been shown to interact with cytochrome P450 enzymes, influencing metabolic pathways.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic applications. The incorporation of the trifluoroethyl group often enhances pharmacological properties such as metabolic stability and bioavailability. It has been noted for:
- Anticancer Activity : Similar compounds have demonstrated effectiveness in inhibiting cancer cell proliferation.
- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic processes.
- Antimicrobial Properties : Preliminary studies suggest antibacterial effects against resistant strains like Acinetobacter baumannii and Pseudomonas aeruginosa.
Industry
In industrial applications, this compound is explored for developing agrochemicals due to its unique chemical properties that can enhance the efficacy of pesticides and herbicides.
The biological activity of this compound is attributed to its interaction with various biological pathways:
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Anticancer Activity : Studies show that compounds with similar structures exhibit IC50 values below 10 µM against breast and lung cancer cell lines.
Activity Type Related Compounds IC50 (µM) Mechanism of Action Anticancer Trifluoromethyl carbamates <10 Induction of apoptosis Enzyme Inhibition Serine protease inhibitors <20 Competitive inhibition Antimicrobial Fluorinated antibiotics <15 Disruption of bacterial cell wall synthesis - Enzyme Interaction : Research indicates that trifluoromethyl carbamates can effectively inhibit enzyme activity through competitive binding mechanisms.
Case Studies
Several studies have explored the biological activity of related compounds:
- Study 1: Anticancer Evaluation : A series of trifluoromethyl-substituted carbamates were evaluated for anticancer activity against various cell lines. Results indicated significant therapeutic potential with IC50 values below 10 µM.
- Study 2: Enzyme Interaction : Research focused on the interaction of trifluoromethyl carbamates with serine proteases demonstrated effective inhibition through competitive binding mechanisms.
Comparison with Similar Compounds
Similar compounds to 2,2,2-trifluoroethyl N-(5-bromopyridin-2-yl)carbamate include:
- 2,2,2-trifluoroethyl N-(5-chloropyridin-2-yl)carbamate
- 2,2,2-trifluoroethyl N-(5-fluoropyridin-2-yl)carbamate
- 2,2,2-trifluoroethyl N-(5-iodopyridin-2-yl)carbamate
These compounds share the trifluoroethyl and pyridinyl carbamate structure but differ in the halogen substituent on the pyridine ring. The unique properties of this compound, such as its specific reactivity and interaction with biological targets, make it distinct from its analogs .
Biological Activity
2,2,2-Trifluoroethyl N-(5-bromopyridin-2-yl)carbamate is a compound of significant interest due to its potential biological activities, particularly in medicinal chemistry. The incorporation of trifluoromethyl groups in organic compounds often enhances their pharmacological properties, including metabolic stability and bioavailability. This article explores the biological activity of this compound, supported by relevant research findings and data.
The trifluoroethyl group is known to influence the lipophilicity and overall interaction of the compound with biological targets.
The biological activity of this compound can be attributed to its ability to interact with various biological pathways. The trifluoromethyl group enhances the compound's affinity for certain enzymes and receptors, which can lead to increased potency in inhibiting specific biological processes.
Key Biological Activities
- Anticancer Activity : Studies indicate that compounds containing trifluoromethyl groups often exhibit enhanced anticancer properties. For instance, similar structures have shown effectiveness in inhibiting cancer cell proliferation and inducing apoptosis in various cancer models .
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic processes. Research has shown that modifications in carbamate structures can lead to potent inhibitors of proteases and other critical enzymes .
- Antimicrobial Properties : Preliminary studies suggest potential antibacterial effects against strains such as Acinetobacter baumannii and Pseudomonas aeruginosa, which are significant due to their resistance profiles .
Case Studies
Several studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound.
Study 1: Anticancer Evaluation
A study examined a series of trifluoromethyl-substituted carbamates for their anticancer activity against various cell lines. Results indicated that compounds with similar structures displayed IC50 values below 10 µM against breast and lung cancer cell lines, suggesting significant therapeutic potential .
Study 2: Enzyme Interaction
Research focused on the interaction of trifluoromethyl carbamates with serine proteases demonstrated that these compounds could effectively inhibit enzyme activity through competitive binding mechanisms. This suggests a promising avenue for drug development targeting protease-related diseases .
Data Table
The following table summarizes key findings related to the biological activities of this compound and structurally similar compounds:
Activity Type | Related Compounds | IC50 (µM) | Mechanism of Action |
---|---|---|---|
Anticancer | Trifluoromethyl carbamates | <10 | Induction of apoptosis |
Enzyme Inhibition | Serine protease inhibitors | <20 | Competitive inhibition |
Antimicrobial | Fluorinated antibiotics | <15 | Disruption of bacterial cell wall synthesis |
Properties
IUPAC Name |
2,2,2-trifluoroethyl N-(5-bromopyridin-2-yl)carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrF3N2O2/c9-5-1-2-6(13-3-5)14-7(15)16-4-8(10,11)12/h1-3H,4H2,(H,13,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZVRSIIMXVMJNJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1Br)NC(=O)OCC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrF3N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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